molecular formula C14H14BClO3 B2736596 (2-[(2-Chlorophenyl)methoxy]-5-methylphenyl)boronic acid CAS No. 1313761-57-7

(2-[(2-Chlorophenyl)methoxy]-5-methylphenyl)boronic acid

Cat. No.: B2736596
CAS No.: 1313761-57-7
M. Wt: 276.52
InChI Key: YWQNHKCWUMKTSL-UHFFFAOYSA-N
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Description

(2-[(2-Chlorophenyl)methoxy]-5-methylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with a 2-chlorophenylmethoxy and a 5-methyl group

Scientific Research Applications

Chemistry: (2-[(2-Chlorophenyl)methoxy]-5-methylphenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. It serves as a building block for the synthesis of complex organic molecules .

Biology and Medicine: In medicinal chemistry, boronic acids are explored for their potential as enzyme inhibitors. They can inhibit serine proteases and other enzymes, making them valuable in drug discovery and development .

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its ability to form stable complexes with diols makes it useful in sensor technology and material science .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-[(2-Chlorophenyl)methoxy]-5-methylphenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-[(2-Chlorophenyl)methoxy]-5-methylphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in enzyme inhibition. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Comparison: (2-[(2-Chlorophenyl)methoxy]-5-methylphenyl)boronic acid is unique due to the presence of both a 2-chlorophenylmethoxy and a 5-methyl group on the phenyl ring. This structural uniqueness imparts distinct reactivity and binding properties compared to other similar boronic acids. The combination of these substituents can enhance its specificity and efficacy in various applications .

Properties

IUPAC Name

[2-[(2-chlorophenyl)methoxy]-5-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BClO3/c1-10-6-7-14(12(8-10)15(17)18)19-9-11-4-2-3-5-13(11)16/h2-8,17-18H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQNHKCWUMKTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)OCC2=CC=CC=C2Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313761-57-7
Record name (2-[(2-chlorophenyl)methoxy]-5-methylphenyl)boronic acid
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